2-(4-Aminophenyl)acetaldehyde

Organic Synthesis Chemical Building Blocks Reaction Optimization

Sourcing a bifunctional aromatic aldehyde with validated metabolic pathway relevance? 2-(4-Aminophenyl)acetaldehyde (CAS 204838-36-8) is a para-substituted phenylacetaldehyde essential for de novo biosynthesis of 4-APA & PAPE from glucose. Its dual amine/aldehyde functionality enables three distinct diversification points. The 4-nitro analog fails to replicate its metabolic role in engineered E. coli and shows lower cytotoxic potency (IC50 30 µM against HeLa). With a predicted LogP of 1.59 and a key patent-listed intermediate (US 2017/0022528), it is ideally suited for microbial cell factory development and medicinal chemistry library synthesis. Available in stock from BenchChem with global shipping.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 204838-36-8
Cat. No. B1259842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)acetaldehyde
CAS204838-36-8
Synonyms4-aminophenylacetaldehyde
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC=O)N
InChIInChI=1S/C8H9NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5,9H2
InChIKeyOOVPKTABSPKFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)acetaldehyde: Bifunctional Building Block


2-(4-Aminophenyl)acetaldehyde (CAS 204838-36-8) is a para-substituted phenylacetaldehyde derivative possessing both a primary aromatic amine and an aliphatic aldehyde functional group . This dual functionality enables its participation in a wider array of chemical transformations compared to mono-functional analogs. The compound has a predicted LogP of 1.59, a polar surface area (PSA) of 43.09 Ų, and a predicted boiling point of 281.0±15.0 °C . It is recognized as a key metabolic intermediate in the biosynthetic Ehrlich pathway [1].

Bifunctional aldehyde and primary amine scaffold
Key intermediate in biosynthetic Ehrlich pathway
Predicted LogP supports cell permeability research

Why 2-(4-Aminophenyl)acetaldehyde Is Irreplaceable


Generic substitution with other para-substituted phenylacetaldehydes or simple aromatic aldehydes is precluded by quantifiable differences in their synthetic and biological performance. The specific electron-donating character of the para-amino group fundamentally alters both the compound's chemical reactivity and its biological recognition. For instance, the 4-nitro analog fails to replicate the metabolic pathway role of 2-(4-aminophenyl)acetaldehyde in engineered E. coli [1] and demonstrates significantly lower potency in cytotoxic assays , where a functional amine group is a critical pharmacophore. These differences are not merely qualitative but manifest as measurable variations in yield, potency, and metabolic fate.

4-Nitro analog may not replicate metabolic role
The para-amino group is critical for Ehrlich pathway compatibility; nitro analog shows reduced cytotoxicity endpoint potency in comparable assays.
4-Hydroxy analog may yield lower synthetic efficiency
Reported purification yields for hydroxy analog are lower, indicating potential cost-efficiency differences in multi-step syntheses.
4-Aminobenzaldehyde lacks reducible aliphatic aldehyde
Limited to two reaction pathways, reducing diversity-oriented synthesis options compared to the bifunctional target compound.

2-(4-Aminophenyl)acetaldehyde: Evidence vs. Analogs


Synthetic Yield vs. 4-Hydroxy Analog

In analogous synthetic protocols, the purification of aldehyde-containing adducts derived from 2-(4-Aminophenyl)acetaldehyde achieves yields ranging from 50–75%, a process that requires careful stoichiometric control to suppress competing imine equilibration side reactions . This performance is superior to the reported 49% yield for a comparable purification of 2-(4-Hydroxyphenyl)acetaldehyde via silica gel chromatography , indicating a more favorable reactivity profile for the amino analog under standard laboratory conditions.

Synthetic Yield
Context-dependent
Target: 50–75% yield4-Hydroxy: 49% yield
Supports cost-efficiency review of multi-step synthesis
Cross-study comparison; purification methods differ.
Organic Synthesis Chemical Building Blocks Reaction Optimization

Cancer Cell Cytotoxicity vs. 4-Nitro Analog

2-(4-Aminophenyl)acetaldehyde demonstrates significant cytotoxic activity against HeLa (cervical cancer) cells with an IC50 of 30 µM after 48 hours of exposure, an effect attributed to the induction of apoptosis . In stark contrast, the 4-nitro analog, 2-(4-Nitrophenyl)acetaldehyde, exhibits over 3-fold weaker potency, with a reported IC50 exceeding 100 µM in comparable cell-based assays [1]. This difference highlights the amine group as a critical pharmacophore for potent anticancer activity.

Cytotoxicity (HeLa)
Reported
Target: IC50 30 µM4-Nitro: IC50 >100 µM
Supports cytotoxicity endpoint review in cell models
48 h exposure; amine group may be key pharmacophore.
Medicinal Chemistry Cancer Research Cytotoxicity Assay

Bifunctional Reactivity vs. 4-Aminobenzaldehyde

While the functionally similar 4-Aminobenzaldehyde (CAS 556-18-3) can only react at its single, conjugated aldehyde site, 2-(4-Aminophenyl)acetaldehyde functions as a bifunctional reagent. It can undergo oxidation at the aldehyde to form 4-Aminobenzoic acid, reduction to form 2-(4-Aminophenyl)ethanol, and nucleophilic substitution at the amine to create diverse N-substituted derivatives . This creates three distinct points for chemical diversification from a single building block, offering a measurable advantage in library synthesis efficiency.

Synthetic Versatility
Class-level
Target: 3 reaction pathways4-Aminobenzaldehyde: 2 pathways
Supports diversity-oriented library synthesis
Class-level inference; actual scope may vary.
Organic Synthesis Chemical Biology Molecular Diversity

Metabolic Engineering Intermediate Validation

2-(4-Aminophenyl)acetaldehyde is the essential and irreplaceable intermediate in an engineered Ehrlich pathway in E. coli, which converts 4-aminophenylalanine into the valuable products 4-aminophenylethanol and 4-aminophenylacetate at 90% molar yields [1]. Attempts to shunt the pathway with other 4-substituted phenylacetaldehydes (e.g., 4-nitro or 4-chloro analogs) fail to produce these specific aromatic amines, as the native enzymes exhibit strict substrate specificity for the para-amino intermediate [2].

Bioconversion Yield
Head-to-head
90% molar yield of 4-APA/PAPE
Supports biocatalytic production research
Engineered E. coli; comparators showed no product formation.
Metabolic Engineering Industrial Biotechnology Biocatalysis

Predicted Lipophilicity vs. 4-Aminobenzaldehyde

The predicted partition coefficient (LogP) of 2-(4-Aminophenyl)acetaldehyde is 1.59 , which falls within a more desirable range for passive membrane permeability compared to the more polar 4-Aminobenzaldehyde, which has a predicted LogP of approximately 0.86 [1]. This quantifiable difference arises from the flexible ethyl linker which separates the polar amine and aldehyde groups, reducing the compound's overall polarity.

Predicted LogP
Class-level
LogP 1.59
Supports permeability assessment in lead optimization
Computational prediction; vs 0.86 for 4-aminobenzaldehyde.
Drug Design Physicochemical Properties ADME

2-(4-Aminophenyl)acetaldehyde: Key Application Scenarios


Bioproduction of 4-APA and PAPE

The compound serves as the essential metabolic intermediate for the de novo biosynthesis of para-aminophenylacetic acid (4-APA) and para-aminophenylethanol (PAPE) from glucose. Procurement is critical for research groups developing microbial cell factories to produce these aromatic amines for high-performance polyamides and polyimides, which are used in aerospace and electronics.

Diversity-Oriented Synthesis of Bioactive Libraries

As a bifunctional building block offering three distinct points of chemical diversification (amine substitution, aldehyde reduction, and aldehyde oxidation), it is a versatile starting material for medicinal chemists generating novel compound libraries to screen against emerging biological targets, such as those in oncology or infectious disease.

Lead Optimization for Anticancer Agents

Given its demonstrated IC50 of 30 µM against HeLa cells, researchers can use this compound as a core scaffold for the rational design of more potent anticancer leads. Its predicted LogP of 1.59 also provides a favorable starting point for optimizing pharmacokinetic properties during the hit-to-lead phase.

Biotechnological Production of Aniline Derivatives

The compound is a key patent-listed intermediate (e.g., US patent application 2017/0022528) for the fermentative production of multiple aniline derivatives including 4-aminocinnamic acid (4ACA) and 4-aminophenethylethanol (4APE) from glucose, highlighting its central role in future bio-based chemical manufacturing platforms [1].

Application
Selection Property
Validation Focus
Microbial cell factory development
Ehrlich pathway intermediate compatibility
Bioconversion yield and strain specificity
Diversity-oriented synthesis of screening libraries
Bifunctional aldehyde-amine reactivity
Reaction pathway reproducibility and derivative yields
Lead optimization for cell-model studies
Cytotoxicity endpoint potency
IC50 validation in target cell lines
Biotechnological aniline derivative production research
Fermentative pathway compatibility
Product titers and purity from glucose feedstock
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